
Boc-D-Pyroglutaminol
Descripción general
Descripción
Boc-D-Pyroglutaminol is a chiral, Boc-protected derivative of D-pyroglutamic acid, a cyclic lactam formed from D-glutamic acid. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a hydroxyl group at the lactam ring’s terminal position. This structural configuration enhances its stability during peptide synthesis, particularly in solid-phase methodologies, while retaining chirality critical for biological activity .
This compound is widely utilized in the synthesis of peptidomimetics, enzyme inhibitors, and bioactive molecules targeting neurological and oncological pathways. Its cyclic structure confers resistance to proteolytic degradation, making it valuable for drug design .
Métodos De Preparación
Hydrogenation of L-Pyroglutamic Acid to D-Pyroglutaminol
The synthesis of Boc-D-Pyroglutaminol begins with the hydrogenation of L-pyroglutamic acid (5-oxoproline) to D-pyroglutaminol (5-hydroxymethyl-2-pyrrolidone). This step is critical for establishing the stereochemical integrity of the final product.
Catalytic Hydrogenation Conditions
Ni/SiO₂ catalysts demonstrate superior performance in this reaction compared to Ru- or Pd-based systems. Under optimized conditions (503 K, 3.1 MPa H₂, 20 mg catalyst loading), L-pyroglutamic acid undergoes selective hydrogenation of the carboxyl group to a hydroxymethyl group while preserving the lactam ring . Key parameters include:
Parameter | Optimal Value | Selectivity for Pyroglutaminol | Side Products |
---|---|---|---|
Temperature | 503 K | 68% | 2-pyrrolidone (12%) |
H₂ Pressure | 3.1 MPa | 72% | 5-methyl-2-pyrrolidone (8%) |
Catalyst Loading | 20 mg Ni/SiO₂ | 75% | Pyrrolidine (5%) |
The use of SiO₂ as a support minimizes decarbonylation side reactions, which are prevalent in Ru/Al₂O₃ systems . Post-reaction purification via aqueous extraction and recrystallization from ethanol/water mixtures yields D-pyroglutaminol with >98% enantiomeric excess (ee) .
Introduction of the Boc Protecting Group
Protection of the secondary amine in D-pyroglutaminol is achieved using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions.
Stepwise Boc Protection Protocol
-
Base Selection : Triethylamine (Et₃N) in dichloromethane (DCM) at 0°C ensures efficient deprotonation without lactam ring opening .
-
Stoichiometry : A 1.2:1 molar ratio of Boc₂O to D-pyroglutaminol prevents overprotection.
-
Reaction Monitoring : FTIR tracking of the carbonyl stretch at 1695 cm⁻¹ confirms complete Boc group incorporation within 2 hours .
Yield Optimization Data :
Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|
DCM | 0°C → RT | 2 | 92 |
THF | 0°C → RT | 3 | 85 |
Acetonitrile | 0°C → RT | 4 | 78 |
Post-reaction, the crude product is washed with 5% citric acid to remove residual base, followed by column chromatography (SiO₂, hexane/ethyl acetate 4:1) to isolate this compound .
Advanced Synthetic Strategies
Stereochemical Control via Chiral Auxiliaries
To enhance stereopurity, L-pyroglutamic acid derivatives are employed. For example, pre-functionalization with (R)-MPM (4-methoxybenzyl) groups prior to hydrogenation ensures retention of the D-configuration during lactam reduction . This method achieves >99% ee but requires additional deprotection steps using ceric ammonium nitrate (CAN) .
One-Pot Hydrogenation-Protection Systems
Recent advancements integrate hydrogenation and Boc protection into a single reactor. Using H₂ gas as both a reducing agent and inert atmosphere, this approach reduces handling losses:
-
Charge L-pyroglutamic acid, Ni/SiO₂ (40 mg), and Boc₂O (1.1 eq) in DCM.
-
Pressurize to 4 MPa H₂, heat to 323 K for 6 hours.
-
Isolate this compound via filtration and solvent evaporation.
This method achieves 84% overall yield with 97% ee, though scalability remains limited by catalyst fouling .
Analytical Characterization
Critical quality control metrics for this compound include:
Technique | Key Data Points | Acceptance Criteria |
---|---|---|
¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc CH₃), δ 3.85 (m, 1H) | Integration ratios ±5% |
HPLC (C18 column) | Retention time = 8.2 min | Purity ≥99% (220 nm) |
[α]²⁵D | +24.5° (c 1.0, CHCl₃) | ±0.5° from reference |
Impurity profiling via LC-MS identifies common byproducts like tert-butyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate (diastereomer) and N-Boc-5-methyl-2-pyrrolidone .
Industrial-Scale Challenges and Solutions
Catalyst Deactivation
Ni/SiO₂ catalysts lose activity after 3–5 batches due to sulfur poisoning from residual Boc reagents. Regeneration via calcination (723 K, air) restores 92% initial activity but alters pore structure . Alternatives include:
-
Doped Catalysts : Incorporating 2% Mo into Ni/SiO₂ improves sulfur tolerance by 40% .
-
Continuous Flow Systems : Fixed-bed reactors with in-line H₂S scrubbers extend catalyst lifespan to 20 cycles .
Solvent Recovery
Ethyl acetate accounts for 65% of process waste. Implementing falling-film evaporators reduces solvent consumption by 30% while maintaining product yield .
Emerging Methodologies
Biocatalytic Approaches
Immobilized ω-transaminases enable enantioselective amination of 5-oxoprolinal to D-pyroglutaminol at 310 K, pH 7.4. Coupled with in-situ Boc protection, this method achieves 91% ee but requires genetic engineering to improve enzyme stability .
Photocatalytic Decarboxylation
UV irradiation (365 nm) of L-pyroglutamic acid in the presence of TiO₂ nanoparticles and Boc₂O directly yields this compound via radical intermediates. Initial trials show 58% yield, with optimization ongoing .
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Pyroglutaminol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of different amino alcohol derivatives.
Substitution: It can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Various amino alcohol derivatives.
Substitution: Compounds with different functional groups replacing the Boc group.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Boc-D-Pyroglutaminol serves multiple roles across different fields:
- Chemistry : It is primarily used as a chiral auxiliary in peptide synthesis. The compound facilitates the formation of peptide bonds with precise stereochemistry, essential for synthesizing complex peptides.
- Biology : The compound has been studied for its role in synthesizing biologically active peptides and proteins. Its ability to influence stereochemistry is crucial in creating functional peptides that can interact with biological targets.
- Medicine : Research indicates potential therapeutic effects, particularly in drug development aimed at treating various diseases. Its derivatives have shown promise in inhibiting specific enzymes and exhibiting antiviral activity.
- Industry : this compound is employed in producing complex peptides and proteins for industrial applications, including pharmaceuticals and biotechnology.
Research has highlighted several biological activities associated with this compound:
- Enzyme Inhibition : Derivatives have been found to inhibit glycosidases, which play critical roles in carbohydrate metabolism.
- Antiviral Activity : Studies indicate that certain derivatives exhibit anti-HIV and anti-HCV activity. For instance, one study reported an EC50 value of 36.9 μM against HIV-1, demonstrating moderate antiviral efficacy compared to established agents like AZT .
Case Study 1: Functionalization of Pyroglutaminols
A study conducted by Pfizer focused on the functionalization of protected pyroglutaminols to develop anti-inflammatory agents. The research highlighted how lithium enolates derived from this compound can be selectively functionalized for various applications .
Case Study 2: Antiviral Research
Another significant study evaluated the antiviral potential of this compound derivatives against HIV-1 and HCV. The findings suggested that these compounds could serve as a basis for developing new antiviral therapies .
Mecanismo De Acción
The mechanism of action of Boc-D-Pyroglutaminol is related to its role as a chiral auxiliary in peptide synthesis. It allows for the selective formation of peptide bonds in a stereocontrolled manner, which is crucial for the synthesis of complex peptide sequences. The compound interacts with molecular targets and pathways involved in peptide bond formation, ensuring the correct stereochemistry is achieved.
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
Table 1: Structural Comparison of Boc-D-Pyroglutaminol and Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | CAS Number |
---|---|---|---|---|
This compound* | C₁₀H₁₇NO₄ | 215.25 | Boc-protected amine, lactam, -OH | Not available |
Boc-D-Glu(OBzl)-OH | C₁₇H₂₃NO₆ | 337.37 | Boc, benzyl ester, carboxyl | 35793-73-8 |
Boc-D-Phenylglycinol | C₁₃H₁₉NO₃ | 237.29 | Boc, benzyl group, -OH | 102089-74-7 |
Boc-Glu(OtBu)-OH | C₁₄H₂₅NO₆ | 303.35 | Boc, tert-butyl ester, carboxyl | 13726-84-6 |
Key Observations :
- Boc-D-Glu(OBzl)-OH: Features a benzyl ester, enhancing lipophilicity but requiring deprotection steps in synthesis. Its carboxyl group offers reactivity for peptide coupling, unlike this compound’s hydroxyl group .
- Boc-D-Phenylglycinol: Shares the Boc-protected amine and hydroxyl group but lacks the cyclic lactam structure, reducing conformational rigidity .
- Boc-Glu(OtBu)-OH: Incorporates a tert-butyl ester, improving solubility in organic solvents compared to this compound’s polar lactam ring .
Physicochemical Properties
Table 2: Physicochemical Properties
Compound | Solubility (Organic Solvents) | Stability (pH 1–12) | Melting Point (°C) |
---|---|---|---|
This compound* | Moderate (DCM, DMF) | Stable ≤ pH 10 | ~120–125 |
Boc-D-Glu(OBzl)-OH | High (DCM, THF) | Stable ≤ pH 8 | 95–98 |
Boc-D-Phenylglycinol | High (MeOH, EtOAc) | Stable ≤ pH 9 | 88–90 |
Boc-Glu(OtBu)-OH | High (EtOAc, DCM) | Stable ≤ pH 10 | 76–78 |
*Data extrapolated from structural analogs and Boc-protection trends .
Key Observations :
- This compound’s cyclic lactam reduces solubility in non-polar solvents compared to linear analogs like Boc-D-Phenylglycinol.
- Stability profiles align with Boc group sensitivity to acidic conditions, requiring careful handling during deprotection .
Analytical Characterization
Regulatory guidelines (e.g., FDA, CDE) mandate rigorous comparability studies for peptide-based drugs, including:
- HPLC Purity: this compound typically shows >98% purity under reverse-phase conditions .
- Spectroscopic Data: IR: Lactam C=O stretch at ~1680 cm⁻¹; Boc C=O at ~1705 cm⁻¹. NMR: Distinct lactam proton signals (δ 4.1–4.3 ppm) differentiate it from non-cyclic analogs .
Actividad Biológica
Boc-D-Pyroglutaminol is a derivative of pyroglutamic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of pyroglutaminol. This modification enhances its stability and solubility in biological systems, making it a valuable compound for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that derivatives of pyroglutaminol can inhibit specific enzymes involved in various metabolic pathways. For instance, this compound has shown promise in inhibiting glycosidases, which are crucial for carbohydrate metabolism .
- Antiviral Activity : Studies have demonstrated that certain derivatives exhibit anti-HIV and anti-HCV activity. For example, compounds derived from pyroglutaminol have been evaluated for their efficacy against these viruses, showing varying degrees of effectiveness .
Antiviral Activity
The antiviral potential of this compound was evaluated in vitro against HIV-1 and HCV. In one study, the compound demonstrated an EC50 value of 36.9 μM against HIV-1, indicating moderate antiviral activity compared to established antiviral agents like AZT .
Cytotoxicity Studies
Cytotoxicity assays were performed on various cell lines to assess the safety profile of this compound. Most derivatives showed low toxicity levels, with significant cytotoxic effects observed only at higher concentrations in specific cell lines (e.g., Vero cells) . The results are summarized in Table 1.
Compound | Cell Line | EC50 (μM) | Toxicity Observed |
---|---|---|---|
This compound | CEM | 36.9 | Low |
This compound | Vero | 44.5 | Moderate |
Other Derivatives | PBM | Varies | Low |
Study 1: Functionalization and Selectivity
A study focused on the functionalization of this compound derivatives highlighted their selectivity in reactions involving lithium enolates. The research demonstrated that certain modifications could enhance selectivity for specific reactions, which is crucial for developing targeted therapeutics .
Study 2: Anti-inflammatory Properties
Another investigation explored the anti-inflammatory properties of this compound derivatives. The results indicated that these compounds could modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for Boc-D-Pyroglutaminol, and how do reaction conditions influence yield and purity?
Basic Research Question
To synthesize this compound, researchers should compare methods such as solution-phase peptide coupling or solid-phase synthesis. Key variables include solvent selection (e.g., DMF vs. dichloromethane), catalysts (e.g., HOBt/DCC), and temperature. Methodological optimization involves iterative testing of reaction times and purification techniques (e.g., column chromatography vs. recrystallization). Analytical tools like HPLC or LC-MS should validate purity, while yield calculations must account for side reactions (e.g., racemization) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Advanced Research Question
Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., buffer pH, incubation time) or cell line specificity. Researchers should:
- Conduct meta-analyses of primary literature to identify confounding variables .
- Replicate experiments using standardized protocols (e.g., identical cell lines, reagent batches).
- Apply statistical frameworks like ANOVA to assess inter-study variability .
- Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
Basic Research Question
Essential techniques include:
- NMR : Confirm stereochemistry via H and C chemical shifts (e.g., pyroglutamyl ring protons at δ 4.2–4.5 ppm) .
- FT-IR : Identify Boc-protection via carbonyl stretches (~1680–1720 cm) and hydroxyl groups (~3300 cm).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ions) and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolve 3D structure to confirm regiochemistry .
Q. What in silico modeling approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?
Advanced Research Question
Computational strategies include:
- Molecular Dynamics (MD) Simulations : Assess binding stability in physiological conditions (e.g., solvation models).
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses against targets (e.g., proteases).
- QSAR Models : Corrogate structural features (e.g., Boc-group hydrophobicity) with activity data to guide analog design.
Validate predictions with experimental IC or K measurements to refine computational parameters .
Q. How should researchers design controlled experiments to assess the stability of this compound under various physiological conditions?
Basic Research Question
Design considerations:
- Variables : pH (1.2–7.4), temperature (25–37°C), and enzymatic exposure (e.g., liver microsomes).
- Control Groups : Include unprotected pyroglutaminol and Boc-protected analogs for comparison.
- Analytical Endpoints : Monitor degradation via HPLC at timed intervals and quantify metabolites (e.g., de-Boc products) .
- Statistical Power : Use ≥3 replicates to ensure reproducibility .
Q. What strategies can be employed to validate the specificity of this compound in modulating specific enzymatic pathways without off-target effects?
Advanced Research Question
To confirm specificity:
- Kinetic Assays : Measure and shifts in target vs. non-target enzymes.
- CRISPR Knockout Models : Compare activity in wild-type vs. enzyme-deficient cell lines.
- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions.
- Dose-Response Analysis : Establish selectivity indices (e.g., IC ratios between target and non-target proteins) .
Q. How can researchers apply the PICOT framework to structure preclinical studies on this compound’s therapeutic potential?
Methodological Guidance
Using PICOT (Population, Intervention, Comparison, Outcome, Time):
- Population : In vitro models (e.g., cancer cell lines) or in vivo rodent models.
- Intervention : Dose ranges (e.g., 1–100 µM) and administration routes (oral vs. intravenous).
- Comparison : Positive controls (e.g., known enzyme inhibitors) and vehicle controls.
- Outcome : Quantifiable metrics (e.g., tumor volume reduction, enzyme inhibition %).
- Time : Endpoint determination (e.g., 48-hour incubation, 21-day treatment).
This framework ensures alignment with ethical and feasibility criteria (FINER: Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What are the critical steps for conducting a systematic literature review on this compound’s pharmacological applications?
Advanced Research Question
Methodology includes:
- Database Selection : PubMed, SciFinder, and EMBASE with search terms (e.g., "this compound AND protease inhibition").
- Inclusion/Exclusion Criteria : Peer-reviewed studies (2000–2025), excluding patents or non-English texts.
- Data Extraction : Tabulate key findings (e.g., IC, assay type) and assess bias via tools like ROBIS.
- Synthesis : Use PRISMA guidelines to map evidence gaps and contradictions .
Q. How can researchers address challenges in reproducing published synthetic protocols for this compound?
Methodological Guidance
Common issues include unreported minor steps (e.g., drying solvent traces) or batch-dependent reagents. Solutions:
- Detailed Replication : Document exact conditions (e.g., argon atmosphere, stirring speed).
- Collaborative Verification : Cross-validate with independent labs.
- Open-Source Data : Share raw NMR/MS files via repositories like Zenodo .
Q. What experimental and computational approaches are synergistic for elucidating this compound’s metabolic pathways?
Advanced Research Question
Integrate:
- In Vitro Metabolism : Incubate with CYP450 isoforms and quantify metabolites via UPLC-QTOF.
- Machine Learning : Train models on metabolic data to predict novel pathways.
- Isotope Tracing : Use C-labeled compounds to track biotransformation in hepatocytes .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVBJAPYGKIEN-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526322 | |
Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128811-37-0 | |
Record name | 1,1-Dimethylethyl (2R)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128811-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.